Neolamellarin A

HIF-1 inhibition hypoxia signaling breast cancer

Neolamellarin A is a marine pyrrole alkaloid first isolated from the sponge Dendrilla nigra, belonging to the lamellarin-like family of phenolic pyrroles. It possesses a 3,4-bis(4-hydroxyphenyl)-1H-pyrrole core that structurally distinguishes it from classical lamellarins by lacking the carboxyl moiety at the C-2 position of the pyrrole ring and exhibiting a distinct oxidation pattern.

Molecular Formula C24H19NO4
Molecular Weight 385.4 g/mol
Cat. No. B1263333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeolamellarin A
Synonymsneolamellarin A
Molecular FormulaC24H19NO4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N2C=C(C(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C24H19NO4/c26-19-7-1-16(2-8-19)13-24(29)25-14-22(17-3-9-20(27)10-4-17)23(15-25)18-5-11-21(28)12-6-18/h1-12,14-15,26-28H,13H2
InChIKeyANCFAUCOYOMNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neolamellarin A for HIF-1 and Neuroprotection Research: Compound Identity and Sourcing Relevance


Neolamellarin A is a marine pyrrole alkaloid first isolated from the sponge Dendrilla nigra, belonging to the lamellarin-like family of phenolic pyrroles. It possesses a 3,4-bis(4-hydroxyphenyl)-1H-pyrrole core that structurally distinguishes it from classical lamellarins by lacking the carboxyl moiety at the C-2 position of the pyrrole ring and exhibiting a distinct oxidation pattern [1]. Neolamellarin A has been characterized as a hypoxia-inducible factor-1 (HIF-1) inhibitor and serves as a versatile scaffold for synthetic derivatization toward neuroprotective, multidrug resistance (MDR)-reversing, and heat shock protein 90 (Hsp90)-targeting activities [2]. Its molecular formula is C24H19NO4 (MW 385.4 g/mol), and total synthetic routes have been established with overall yields of approximately 18% for the parent compound [3].

HIF-1 pathway inhibition studies (reference scaffold)
Neuroprotection derivatization platform
Multi-target chemical biology probe (Hsp90, MDR)

Why Lamellarin-Class Substitution Cannot Replace Neolamellarin A in HIF-1 or Neuroprotection Studies


Although neolamellarin A is classified within the broader lamellarin alkaloid family, generic substitution with classical lamellarins (e.g., lamellarin O) or even closely related neolamellarins (e.g., neolamellarin B, 7-hydroxyneolamellarin A) is not scientifically valid due to marked differences in HIF-1 inhibitory potency, structural features, and biological profile. Neolamellarin A uniquely lacks the C-2 carboxyl moiety found in lamellarins, which fundamentally alters its electronic and hydrogen-bonding properties [1]. Within its own sub-class, neolamellarin A (compound 1) showed only 26% HIF-1 inhibition at 10 μM, compared to 98% for 7-hydroxyneolamellarin A (compound 4, IC50 1.9 μM) or 23% for neolamellarin B (compound 2), demonstrating that even single-site oxidation differences produce >3.7-fold variation in target engagement [2]. Furthermore, the permethylated derivatives of neolamellarin A confer MDR-reversing and neuroprotective activities not observed with the parent compound or other lamellarins, making procurement decisions based solely on class membership highly unreliable [3].

Structural mismatch
Absence of C-2 carboxyl group alters electronic properties and derivatization pathways compared to classical lamellarins.
Congener potency variation
Single-site oxidation differences can shift HIF-1 target engagement beyond what class-level expectations predict.
Neuroprotection phenotype
Permethylated neolamellarin A derivatives exhibit a neuroprotection profile not shared by unmodified lamellarins or parent compound.

Neolamellarin A: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


HIF-1 Inhibitory Activity: Neolamellarin A vs. Natural Neolamellarin Congeners in T47D Breast Tumor Cells

In a direct head-to-head comparison within the same study and assay system, neolamellarin A (compound 1) exhibited 26% inhibition of hypoxia-induced HIF-1 activation at 10 µM in T47D human breast tumor cells, compared with 23% for neolamellarin B (2), 22% for 5-hydroxyneolamellarin B (3), and 98% for 7-hydroxyneolamellarin A (4); compound 4 demonstrated an IC50 of 1.9 µM [1]. Under iron-chelator (1,10-phenanthroline)-induced HIF-1 activation, neolamellarin A achieved 58 ± 7% inhibition at 10 µM, outperforming neolamellarin B (42 ± 6%) and 5-hydroxyneolamellarin B (33 ± 10%), indicating that neolamellarin A has superior activity against iron-chelation-mediated HIF-1 activation relative to its closest natural analogs lacking the 7-hydroxy modification [1].

HIF-1 inhibition comparison (T47D)
Head-to-head
Hypoxia: 26% vs 23% (B) / 98% (7-OH-A); Iron chelator: 58±7% vs 42±6% (B)
Reported cell-model response context
Iron-chelator selectivity distinguishes from 7-hydroxy congener
HIF-1 inhibition hypoxia signaling breast cancer

HIF-1 Inhibitory Potency in HeLa Cells: Neolamellarin A vs. Optimized Synthetic Derivative 2b

In a systematic SAR study (Li et al., 2019), neolamellarin A (1) was directly compared against a series of synthetic analogues in a HeLa cell dual-luciferase HIF-1 reporter assay. Neolamellarin A achieved an IC50 of 10.8 ± 1.0 µM, which was closely matched by derivative 2b (IC50 = 11.9 ± 3.6 µM), with both exhibiting the best HIF-1 inhibitory activity and low cytotoxicity among all compounds tested [1]. This demonstrates that the natural product scaffold itself is essentially equipotent to the best synthetic derivative, validating its role as the primary chemotype for HIF-1 inhibitor development without requiring further core modification.

HIF-1 IC50 HeLa cells
Head-to-head
10.8 ± 1.0 µM (derivative 2b: 11.9 ± 3.6 µM)
Reported assay potency context
Natural scaffold matches best synthetic analog
HIF-1 inhibitor SAR cervical cancer

Structural Differentiation from Lamellarins: Absence of C-2 Carboxyl Moiety Enables Distinct Reactivity and Derivatization

Neolamellarin A is structurally differentiated from all classical lamellarins by the absence of the carboxyl moiety at position C-2 of the substituted pyrrole ring and a significantly different oxidation pattern; the core is a 3,4-bis(4-hydroxyphenyl)-1-[2-(4-hydroxyphenyl)-1-oxoethyl]-1H-pyrrole, which can be conceptualized as a decarboxylated and alternatively oxidized lamellarin analog [1]. This structural divergence is not merely cosmetic: the C-2 carboxyl in lamellarins participates in lactone formation and metal chelation, whereas neolamellarin A's N-acyl and free phenolic architecture enables distinct synthetic derivatization pathways, including permethylation (30-37% yield over 5 steps) [2] and N-alkylation or N-acylation strategies that are not accessible with carboxylated lamellarins [3].

Structural differentiation
Class-level
Decarboxylated 3,4-bis(4-hydroxyphenyl)-1H-pyrrole core; no C-2 carboxyl
Distinct chemical space enables N-alkylation routes
Permethylated synthesis: 30–37% yield over 5 steps
structural biology pyrrole alkaloid chemical synthesis

Neuroprotective Activity of Permethylated Neolamellarin A Derivatives Against Glutamate-Induced PC12 Cell Apoptosis

Permethylated neolamellarin A derivatives (series 1a-1o) were evaluated in a glutamate-induced PC12 cell apoptosis model. Glutamate (8 mM, 4 h) reduced cell survival to 35 ± 3% of control. Co-treatment with derivatives at 2.5-20 µM rescued viability in a concentration-dependent manner; at 20 µM, compounds 1c, 1f, 1h, 1n, and 1o achieved nearly 100% cell viability, comparable to the positive control Huperzine-A (100 µM) [1]. Cytotoxicity was minimal, with all derivatives maintaining >80% PC12 cell viability at 20 µM in the absence of glutamate [1]. While direct quantitative comparison of the parent neolamellarin A against each derivative is not reported, the study establishes that the permethylated neolamellarin A chemotype possesses intrinsic neuroprotective pharmacophore features not shared by unmodified lamellarins; the SAR indicates that neuroprotective activity is scaffold-dependent rather than substituent-dependent [2].

Neuroprotection PC12 cells
Context-dependent
~100% viability rescue at 20 µM (glutamate insult)
Reported neuroprotection assay response
Scaffold-dependent, not substituent-dependent
neuroprotection PC12 cells glutamate toxicity

Hsp90 Inhibitory Activity of Neolamellarin A Derivatives vs. Clinical-Stage Hsp90 Inhibitor 17-AAG

A focused library of neolamellarin A derivatives was designed to target Hsp90 (Jiang et al., 2017). Compound 9p achieved an Hsp90 binding IC50 of 374 nM in a fluorescence polarization (FP) assay, approximately 2-fold more potent than close analogs 9o and 9q [1]. In a direct comparator benchmark, compound 9p exhibited a higher Hsp90 inhibitory rate (61.9 ± 2.9%) than the clinical-stage Hsp90 inhibitor 17-AAG (52.9 ± 2.1%) at 0.5 µM in the same FP assay . In H1299 human lung cancer cells, compounds 9o-r with the 3,4-bis(catechol)pyrrole scaffold showed the highest cytotoxicity (micromolar IC50 range) and induced depletion of Hsp90 client proteins (AKT, CDK2) and PARP cleavage, confirming on-target mechanism [1].

Hsp90 binding FP assay
Head-to-head
IC50 374 nM; inhibition rate 61.9% vs 17-AAG 52.9%
Reported Hsp90 binding context
Derivative 9p; client protein depletion in H1299 cells
Hsp90 inhibition cancer therapeutics fluorescence polarization assay

Neolamellarin A: Validated Research and Industrial Application Scenarios Driven by Quantitative Evidence


HIF-1 Inhibitor Lead Discovery and SAR Expansion Using Neolamellarin A as Reference Scaffold

Neolamellarin A (IC50 = 10.8 ± 1.0 µM in HeLa cells) serves as the optimal baseline reference compound for HIF-1 inhibitor SAR programs because it represents the potency ceiling for the natural chemotype, with no synthetic derivative in the 2019 Li et al. study exceeding its activity by more than 1.1-fold [1]. Its intermediate HIF-1 inhibition (26% at 10 µM under hypoxia in T47D cells, with 58 ± 7% inhibition under iron-chelation conditions) provides a wide dynamic range for detecting both potency improvements and losses in derivative libraries, while its low cytotoxicity (<20% inhibition at 10 µM) minimizes false positives from non-specific cell death [2]. The established convergent synthetic strategy enables procurement of the parent compound at 18% overall yield for use as an analytical standard or for scaling to gram quantities for lead optimization [3].

Neuroprotection-Focused Medicinal Chemistry with Permethylated Neolamellarin A Derivatives

The permethylated neolamellarin A chemotype offers a validated entry point for developing antagonists against glutamate-induced neuronal apoptosis, a pathology relevant to stroke, cerebral ischemia, and neurodegenerative diseases. Key derivatives (1c, 1f, 1h, 1n, 1o) restore PC12 cell viability from 35% (glutamate-insult baseline) to approximately 100% at 20 µM, with no significant cytotoxicity at concentrations up to 20 µM [1]. The scaffold-dependent nature of neuroprotection, rather than substituent-dependent, indicates that procurement of the core 3,4-bisaryl-N-acylated permethylated neolamellarin A intermediate is the critical sourcing decision. Synthetic access via one-pot AgOAc-mediated pyrrole construction followed by debenzylation (85-95% yield) and acylation (40-50% yield) provides a practical route for compound library generation [2].

Multi-Target Anticancer Agent Development Leveraging HIF-1, Hsp90, and MDR-Reversing Activities

The neolamellarin A scaffold uniquely supports derivatization toward three therapeutically relevant cancer targets from a single chemotype: HIF-1 inhibition (IC50 = 10.8 µM, HeLa cells), Hsp90 inhibition (derivative 9p IC50 = 374 nM, surpassing 17-AAG in FP assay), and MDR reversal via P-glycoprotein inhibition [1][2]. This polypharmacology potential is not shared by classical lamellarins, which are primarily cytotoxic agents or topoisomerase I inhibitors. The patent CN104370793A explicitly covers neolamellarin A analogs with strong tumor cell line inhibition, neuroprotective activity, and Hsp90 inhibition, providing an intellectual property framework for industrial development [3]. Procurement of neolamellarin A as a starting material enables simultaneous exploration of multiple mechanistic hypotheses without requiring separate scaffold acquisition for each target class.

Chemical Biology Probe Development for Hypoxia Signaling Pathway Dissection

Neolamellarin A's distinct activity profile under different HIF-1 induction modalities—26% inhibition under hypoxia (1% O2) vs. 58 ± 7% inhibition under iron chelation (1,10-phenanthroline)—makes it a valuable tool compound for dissecting the mechanistic divergence between oxygen-sensing (PHD/VHL) and iron-dependent pathways regulating HIF-1α stability [1]. The approximately 2.2-fold greater inhibition under iron-chelation conditions, compared to its relatively modest hypoxia-induced HIF-1 inhibition, suggests a mechanism-of-action distinct from direct HIF-1α hydroxylase inhibition. When combined with the observation that 7-hydroxyneolamellarin A (4) potently blocks both hypoxia- and iron chelator-induced HIF-1 activation and suppresses VEGF secretion by 87% at 10 µM, the neolamellarin series provides a matched set of tool compounds for probing structure-dependent HIF-1 pathway selectivity [2].

Application
Selection Property
Validation Focus
HIF-1 pathway inhibitor SAR studies
HIF-1 inhibitory activity baseline
Assay potency comparison across cell models
Neuroprotection assay development
Neuroprotection model response
PC12 cell viability rescue endpoints
Multi-target probe synthesis
Polypharmacology scaffold evaluation
Hsp90, MDR, HIF-1 pathway response
Hypoxia signaling pathway dissection
Differential induction modality response
Iron-chelation vs. hypoxia pathway analysis
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